![molecular formula C9H12CuF3N4O3S B8206863 Tetrakisacetonitrile copper(I) triflate](/img/structure/B8206863.png)
Tetrakisacetonitrile copper(I) triflate
Overview
Description
Tetrakisacetonitrile copper(I) triflate is a useful research compound. Its molecular formula is C9H12CuF3N4O3S and its molecular weight is 376.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tetrakisacetonitrile copper(I) triflate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrakisacetonitrile copper(I) triflate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solar Heat Batteries : Copper(I) tetrakis(acetonitrile) effectively triggers the thermal ring-closure reaction in vinylheptafulvene-based solar heat batteries, enabling controlled energy release (Cacciarini, Vlasceanu, Jevric, & Nielsen, 2017).
Synthesis of Copper(I) Complexes : A one-pot method has been developed for the efficient synthesis of tetrakis(acetonitrile)copper(I) complexes with BF4, PF6, and ClO4 counterions, minimizing the use of toxic organic reagents (Kritchenkov, Shakirova, & Tunik, 2019).
Catalysis in Organic Synthesis : Copper(I) triflate is an efficient catalyst for the homo-coupling of aryldiazonium salts to yield symmetrical biaryls under mild conditions (Cepanec, Litvić, Udiković, Pogorelić, & Lovrić, 2007).
Synthesis of Dihydropyrimidin-2(1H)-ones : Copper(II) triflate is used to catalyze the synthesis of 3,4-dihydropyrimidin-2(1H)-ones with high yields and recyclable activity (Paraskar, Dewkar, & Sudalai, 2003).
Oxidative Reactivity Studies : The oxidative reactivity and solvation effects of copper(II) compounds in acetonitrile have been examined, using 2,2′-bithiophene as a testing compound (Inoue, Mendivil-Sol, Grijalya, & Inoue, 1989).
Acylation of Alcohols and Polyols : Copper(I) triflate-mediated acylation provides a mild, efficient, and versatile method for converting alcohols and polyols into ester products at room temperature (Mensah & Earl, 2017).
Electrophilic Carbofunctionalization of Alkynes : Copper catalysts facilitate the electrophilic carbofunctionalization of alkynes, forming highly substituted alkenyl triflates (Suero, Bayle, Collins, & Gaunt, 2013).
Electrochemical Synthesis for Catalytic Oxidation : The electrochemical synthesis of copper(I) triflate enables its direct transfer to reaction mixtures for catalytic oxidation of alcohols without additional workup or purification (Nicholls, Bourne, Nguyen, Kapur, & Willans, 2021).
properties
IUPAC Name |
acetonitrile;copper(1+);trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H3N.CHF3O3S.Cu/c4*1-2-3;2-1(3,4)8(5,6)7;/h4*1H3;(H,5,6,7);/q;;;;;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBZSXGFNYRDMS-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.CC#N.CC#N.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12CuF3N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakisacetonitrile copper(I) triflate | |
CAS RN |
58452-28-1 | |
Record name | Tetrakis(acetonitrile)copper(I) Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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